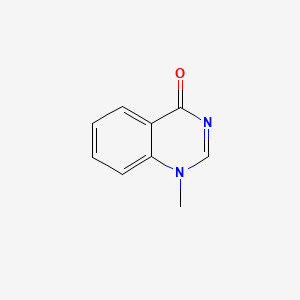

4(1H)-Quinazolinone, 1-methyl-

Description

Properties

IUPAC Name |

1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCWBIVFCEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188312 | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-68-4 | |

| Record name | 1-Methyl-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strategic Synthesis of 1-Methyl-4(1H)-quinazolinone from Anthranilic Acid: Mechanisms, Protocols, and Field-Proven Insights

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview for the synthesis of 1-methyl-4(1H)-quinazolinone, a key derivative, starting from the readily available precursor, anthranilic acid. We delve into the strategic rationale behind a robust, two-step synthetic pathway involving N-methylation followed by cyclocondensation. This document furnishes detailed, field-validated experimental protocols, explores the underlying reaction mechanisms, and offers expert insights into process optimization and troubleshooting. By grounding our discussion in established chemical principles and authoritative literature, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel quinazolinone-based therapeutics.

Introduction to the Quinazolinone Scaffold

A Cornerstone in Medicinal Chemistry

Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their molecular architecture allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The inherent versatility and proven therapeutic potential of the quinazolinone framework make it a cornerstone of modern drug discovery programs.[5]

Strategic Importance of 1-Methyl-4(1H)-quinazolinone

The methylation at the N-1 position, as seen in 1-methyl-4(1H)-quinazolinone, is a key structural modification. This substitution can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the N-1 methyl group can modulate the compound's binding affinity to biological targets by altering its three-dimensional conformation and hydrogen bonding capabilities. As such, 1-methyl-4(1H)-quinazolinone serves not only as a valuable final compound but also as a crucial intermediate for the synthesis of more complex, biologically active molecules.

Overview of the Synthetic Approach

The synthesis of 1-methyl-4(1H)-quinazolinone from anthranilic acid is most reliably achieved through a sequential, two-step process. This strategy offers superior control over each chemical transformation, minimizing side-product formation and simplifying purification. The core strategy involves:

-

N-Methylation: Selective methylation of the amino group of anthranilic acid to produce the key intermediate, N-methylanthranilic acid.

-

Cyclocondensation: Reaction of the intermediate with a C1 source, typically formamide, to construct the pyrimidinone ring and yield the final product.

This guide will dissect each step, providing both the theoretical basis and practical execution details.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach logically deconstructs the target molecule to identify viable starting materials and key intermediates. The synthesis of 1-methyl-4(1H)-quinazolinone is strategically planned by disconnecting the quinazolinone ring system.

Caption: Retrosynthetic analysis of 1-methyl-4(1H)-quinazolinone.

This analysis reveals a logical forward synthesis commencing with anthranilic acid, proceeding through the N-methylated intermediate, and culminating in the target quinazolinone.

The Core Synthesis: A Two-Step Protocol

This section details the most common and reliable pathway, breaking it down into two distinct, high-yielding steps.

Step 1: Synthesis of N-Methylanthranilic Acid

The foundational step is the selective methylation of the nitrogen atom of anthranilic acid.[6] While seemingly straightforward, this reaction requires careful control to prevent undesirable side reactions.

The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).

Key Experimental Choices Explained:

-

Choice of Base: A base, such as sodium bicarbonate or potassium carbonate, is crucial. Its primary role is to deprotonate the carboxylic acid group, forming a carboxylate salt. This enhances the solubility of the starting material in aqueous media and, more importantly, prevents the acidic proton from neutralizing the nucleophilic amino group. It also neutralizes the acid byproduct formed during the reaction (e.g., sulfuric acid from dimethyl sulfate).

-

Control of Stoichiometry: Using a slight excess of the methylating agent ensures complete conversion of the starting material. However, a large excess must be avoided to minimize the risk of forming the N,N-dimethylated byproduct.

-

Temperature Management: The reaction is typically performed at a moderately elevated temperature (e.g., 60-70 °C) to increase the reaction rate without promoting significant side-product formation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthranilic Acid | 137.14 | 13.7 g | 0.10 |

| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |

| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |

| Water | 18.02 | 200 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid and sodium bicarbonate in 200 mL of water.

-

Addition of Methylating Agent: Gently heat the mixture to 60 °C. Add dimethyl sulfate dropwise over 30 minutes, ensuring the temperature does not exceed 70 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, maintain the reaction mixture at 65-70 °C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution to pH ~4 with concentrated hydrochloric acid. This protonates the carboxylate, causing the N-methylanthranilic acid to precipitate.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically obtained as a white to off-white solid.

Step 2: Cyclocondensation to 1-Methyl-4(1H)-quinazolinone

This step involves forming the six-membered pyrimidinone ring through the reaction of N-methylanthranilic acid with formamide. This is a variation of the classic Niementowski quinazolinone synthesis.[7]

The Niementowski reaction is a thermal condensation process. The key transformations are:

-

Amide Formation: The carboxylic acid of N-methylanthranilic acid reacts with formamide at high temperatures to form an N-acyl intermediate, though the more direct pathway involves the formation of an amidine.

-

Intramolecular Cyclization: The nitrogen of the N-methylamino group attacks the newly formed amide/amidine carbonyl carbon.

-

Dehydration: A molecule of water is eliminated to form the aromatic quinazolinone ring.

Key Experimental Choices Explained:

-

Reagent and Solvent: Formamide serves a dual role as both the C1 source and a high-boiling solvent, facilitating the high temperatures required for the condensation and dehydration steps.[8]

-

Thermal Conditions: The reaction requires significant thermal energy (typically 150-180 °C) to drive the dehydration and cyclization to completion.[8]

Caption: Simplified workflow for the Niementowski-type cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methylanthranilic Acid | 151.16 | 15.1 g | 0.10 |

| Formamide | 45.04 | 45.0 g (40 mL) | 1.00 |

Procedure:

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine N-methylanthranilic acid and formamide.

-

Reaction: Heat the mixture in an oil bath to 160-170 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully pour the warm mixture into 200 mL of cold water with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration. Wash thoroughly with cold water to remove residual formamide. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield crystalline 1-methyl-4(1H)-quinazolinone.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results for 1-Methyl-4(1H)-quinazolinone |

| Appearance | White to light tan crystalline solid |

| Melting Point | Approx. 149-152 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (dd, 1H, Ar-H), 8.15 (s, 1H, N=CH), 7.75 (m, 2H, Ar-H), 7.50 (t, 1H, Ar-H), 3.75 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (C=O), 147.5, 145.0, 134.0, 127.0, 126.5, 126.0, 115.0, 34.5 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (Amide C=O), ~1610 (C=N, C=C) |

| MS (ESI+) | m/z 161.07 [M+H]⁺ |

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause | Solution |

| Low yield in Step 1 | Incomplete reaction or loss during acidic work-up. | Ensure reaction goes to completion via TLC. Acidify slowly and cool thoroughly to maximize precipitation. |

| Formation of N,N-dimethyl byproduct | Excess methylating agent or overly aggressive reaction conditions. | Use only a slight excess (1.05-1.1 eq) of dimethyl sulfate. Maintain strict temperature control. |

| Incomplete cyclization in Step 2 | Insufficient temperature or reaction time. | Ensure the internal reaction temperature reaches at least 160 °C. Extend reaction time if TLC shows starting material. |

| Product is oily or difficult to crystallize | Impurities, likely residual formamide. | Wash the crude solid extensively with cold water. If issues persist, consider a column chromatography purification step (Silica gel, Ethyl Acetate/Hexane gradient) before recrystallization. |

Conclusion

The synthesis of 1-methyl-4(1H)-quinazolinone from anthranilic acid via a two-step sequence of N-methylation and Niementowski-type cyclocondensation is a highly effective and reproducible method. This approach provides excellent control over each transformation, leading to high yields of the desired product. By understanding the underlying mechanisms and paying close attention to critical experimental parameters, researchers can reliably produce this valuable scaffold for applications in medicinal chemistry and drug development. The protocols and insights provided in this guide offer a solid foundation for both laboratory-scale synthesis and potential process scale-up.

References

- 1. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 1-Methyl-4(1H)-quinazolinone

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-methyl-4(1H)-quinazolinone (CAS No. 3476-68-4), a heterocyclic compound belonging to the pharmacologically significant quinazolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized resource on the compound's physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and a discussion of its biological context. By consolidating this information, this guide aims to facilitate further research and application of this versatile chemical scaffold.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinazolinone exhibit an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The substitution pattern on the quinazolinone ring system profoundly influences its pharmacological profile, making it a fertile ground for the development of novel therapeutics.

1-Methyl-4(1H)-quinazolinone is a specific derivative where a methyl group is attached to the nitrogen at position 1 (N1). This modification blocks the tautomerization possible in the parent 4(1H)-quinazolinone, locking the structure and altering its electronic and steric properties. Understanding the foundational chemistry of this specific analog is crucial for its utilization as a building block or a lead compound in drug discovery programs.

Physicochemical Properties

1-Methyl-4(1H)-quinazolinone is typically a yellow crystalline solid at room temperature.[3] Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 3476-68-4 | [1][2][4] |

| Molecular Formula | C₉H₈N₂O | [2][4] |

| Molecular Weight | 160.17 g/mol | [2][4] |

| Exact Mass | 160.0637 g/mol | [4] |

| Appearance | Yellow Crystalline Solid | [3] |

| Melting Point | 172.5 °C | [3] |

| Boiling Point | 296.8 °C (at 760 mmHg) | [4] |

| Density | ~1.22 g/cm³ | [3] |

| Flash Point | 133.3 °C | [4] |

| Solubility | Generally soluble in polar organic solvents like DMSO and methanol; limited solubility in non-polar solvents. Solubility is influenced by pH and temperature. | [3] |

| LogP | 0.93350 | [4] |

Synthesis and Purification

The synthesis of 1-methyl-4(1H)-quinazolinone can be reliably achieved through the cyclization of an N-methylated anthranilic acid derivative. A robust and logical approach involves the reaction of N-methylisatoic anhydride with formamide.

Rationale of the Synthetic Approach

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. N-methylisatoic anhydride serves as an ideal precursor, providing the N-methylated aminobenzoyl moiety.[5] Formamide functions as a convenient and inexpensive source for the C2 carbon of the quinazolinone ring.[6] The reaction proceeds via nucleophilic attack of the formamide nitrogen onto the carbonyl of the anhydride, followed by an intramolecular cyclization and dehydration to yield the aromatic quinazolinone ring system.

Experimental Protocol: Synthesis of 1-Methyl-4(1H)-quinazolinone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylisatoic anhydride (1.0 eq) and formamide (10-15 eq). Expertise Note: Using a significant excess of formamide ensures it acts as both the reagent and the solvent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture into a beaker containing cold deionized water (approx. 10 volumes) while stirring. Trustworthiness Note: Pouring the warm solution into cold water facilitates the precipitation of the organic product while keeping inorganic impurities dissolved.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the crude solid thoroughly with cold deionized water (3x) to remove residual formamide.

-

Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be assessed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-methyl-4(1H)-quinazolinone.

Spectroscopic Characterization

Molecular Structure

Caption: Structure of 1-methyl-4(1H)-quinazolinone with atom numbering.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| N1-CH₃ | 3.6 - 3.8 | Singlet (s) | N/A | The N-methyl group is expected to be a sharp singlet, deshielded by the adjacent nitrogen and aromatic system. |

| H2 | 8.0 - 8.2 | Singlet (s) | N/A | This proton on the imine-like carbon (C2) is typically a sharp singlet in the downfield region. |

| H5 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | The most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group. |

| H7 | 7.7 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.5 Hz | A complex multiplet resulting from coupling to H6, H8, and a smaller coupling to H5. |

| H8 | 7.6 - 7.8 | Doublet (d) | J ≈ 8.0 Hz | Coupled primarily to H7. |

| H6 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 Hz | Coupled to H5 and H7. |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

| Carbon(s) | Predicted δ (ppm) | Notes |

|---|---|---|

| C4 (C=O) | 160 - 165 | The carbonyl carbon is the most downfield signal, characteristic of an amide/lactam.[8] |

| C2 | 145 - 148 | The imine-like carbon (C2) appears significantly downfield. |

| C8a | 147 - 149 | Quaternary carbon at the ring junction, deshielded by N1. |

| C7 | 133 - 136 | Aromatic CH. |

| C5 | 127 - 129 | Aromatic CH. |

| C8 | 126 - 128 | Aromatic CH. |

| C6 | 125 - 127 | Aromatic CH. |

| C4a | 120 - 123 | Quaternary carbon at the ring junction. |

| N1-CH₃ | 34 - 37 | The N-methyl carbon signal appears in the aliphatic region. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak bands.[9] |

| 2980 - 2850 | Aliphatic C-H Stretch | Weak bands from the methyl group. |

| ~1670 - 1650 | C=O Stretch (Amide) | Strong, sharp absorption. This is a key diagnostic peak for the quinazolinone core.[10] |

| ~1615, ~1570 | C=C & C=N Stretch | Medium to strong bands, characteristic of the heterocyclic and aromatic rings. |

| 1300 - 1000 | C-N Stretch | Medium intensity bands. |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak.

| m/z | Interpretation | Notes |

|---|---|---|

| 160 | [M]⁺ (Molecular Ion) | This peak corresponds to the molecular weight of the compound and should be clearly visible. |

| 132 | [M - CO]⁺ | A common fragmentation pathway for quinazolinones is the loss of carbon monoxide.[6] |

| 131 | [M - CHO]⁺ | Loss of a formyl radical is also a plausible fragmentation. |

Biological Context and Potential Applications

While specific biological studies on 1-methyl-4(1H)-quinazolinone are not extensively reported, the broader quinazolinone family is a cornerstone of medicinal chemistry. Compounds sharing this core structure have been investigated and developed for a vast array of therapeutic targets.

-

Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), making them valuable in oncology.[2]

-

CNS Activity: The sedative-hypnotic effects of methaqualone, a well-known quinazolinone, highlight the scaffold's ability to modulate central nervous system targets. Other derivatives have shown anticonvulsant and antipsychotic potential.

-

Antimicrobial and Anti-inflammatory Properties: The quinazolinone ring has been incorporated into numerous compounds demonstrating significant antibacterial, antifungal, and anti-inflammatory effects.

The introduction of the N1-methyl group in 1-methyl-4(1H)-quinazolinone provides a fixed structural element that can be used as a starting point or a reference compound in structure-activity relationship (SAR) studies. Its defined geometry and electronic properties make it an excellent fragment for building more complex molecules aimed at these and other biological targets.

Conclusion

1-Methyl-4(1H)-quinazolinone is a foundational member of the quinazolinone class of heterocyclic compounds. This guide has detailed its key physicochemical properties, provided a reliable synthesis protocol, and offered a comprehensive, predicted spectroscopic profile to aid in its identification and characterization. Grounded in the rich pharmacological history of its parent scaffold, this compound represents a valuable tool for chemists and pharmacologists exploring new therapeutic frontiers. The data and protocols presented herein are intended to provide a solid, authoritative foundation for future research and innovation.

References

- 1. cas 3476-68-4|| where to buy 1-methylquinazolin-4(1H)-one [english.chemenu.com]

- 2. Glycorine | C9H8N2O | CID 18992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scialert.net [scialert.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of 1-Methyl-4(1H)-quinazolinone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-4(1H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

1-Methyl-4(1H)-quinazolinone (CAS No. 3476-68-4) is a derivative of quinazolinone, a class of compounds known for a wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic methods provide a non-destructive and highly informative means of confirming the identity, purity, and detailed structural features of synthetic compounds.[2][3][4] This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-methyl-4(1H)-quinazolinone.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-methyl-4(1H)-quinazolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | dd | 1H | ~8.0, 1.5 | H-5 |

| ~7.80 | s | 1H | - | H-2 |

| ~7.75 | ddd | 1H | ~8.0, 7.0, 1.5 | H-7 |

| ~7.65 | d | 1H | ~8.0 | H-8 |

| ~7.45 | ddd | 1H | ~8.0, 7.0, 1.0 | H-6 |

| ~3.70 | s | 3H | - | N1-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-methyl-4(1H)-quinazolinone in CDCl₃ would exhibit distinct signals corresponding to the aromatic and methyl protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl group.

-

H-5: This proton is anticipated to be the most deshielded of the aromatic protons due to its proximity to the anisotropic effect of the carbonyl group at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and a smaller long-range coupling with H-7.

-

H-7: This proton is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-6, H-8, and a small long-range coupling with H-5.

-

H-8: This proton should appear as a doublet (d) due to coupling with H-7.

-

H-6: This proton is predicted to be a doublet of doublet of doublets (ddd) due to coupling with H-5, H-7, and a smaller long-range coupling.

-

-

Imine Proton (H-2): The proton at the C-2 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the adjacent nitrogen atoms.

-

Methyl Group (N1-CH₃): The three protons of the methyl group attached to the N-1 nitrogen are expected to appear as a sharp singlet at approximately 3.70 ppm. This upfield shift relative to the aromatic protons is characteristic of alkyl groups.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 1-methyl-4(1H)-quinazolinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-4 (C=O) |

| ~148.0 | C-2 |

| ~140.0 | C-8a |

| ~134.5 | C-7 |

| ~127.0 | C-5 |

| ~126.5 | C-6 |

| ~122.0 | C-8 |

| ~115.0 | C-4a |

| ~35.0 | N1-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 162.0 ppm.

-

Aromatic and Heterocyclic Carbons: The remaining eight carbons of the quinazolinone ring system will appear in the range of 115-150 ppm. The specific chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects. The C-2 and C-8a carbons, being attached to nitrogen, are expected to be significantly deshielded.

-

Methyl Carbon (N1-CH₃): The methyl carbon attached to the N-1 nitrogen will appear at the highest field, around 35.0 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610, ~1580 | Medium-Strong | C=N and C=C stretches (ring) |

| 1450-1500 | Medium | Aromatic C=C stretch |

| ~760 | Strong | o-disubstituted benzene C-H bend |

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the amide functionality in the quinazolinone ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear at lower wavenumbers, between 2920-2980 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings will give rise to a series of bands in the 1450-1610 cm⁻¹ region.

-

C-H Bends: A strong band around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 1-methyl-4(1H)-quinazolinone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M - CO]⁺ |

| 131 | Moderate | [M - CHO]⁺ |

| 117 | Low | [M - HNCO]⁺ |

| 104 | Moderate | [C₇H₄N]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): A strong peak at m/z 160, corresponding to the molecular weight of 1-methyl-4(1H)-quinazolinone (C₉H₈N₂O), is expected.

-

Fragmentation Pathway: The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for quinazolinones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 132. Subsequent fragmentations could involve losses of other small molecules or radical species.

References

- 1. cas 3476-68-4|| where to buy 1-methylquinazolin-4(1H)-one [english.chemenu.com]

- 2. 1-Methyl-4(1H)-quinazolinone | CymitQuimica [cymitquimica.com]

- 3. 1-Methyl-4(1H)-quinazolinone CAS#: 3476-68-4 [m.chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Discovery and History of 1-methyl-4(1H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of 1-methyl-4(1H)-quinazolinone. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative of this compound, from its foundational chemical principles to its modern synthetic applications.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a fused heterocycle consisting of a benzene ring and a pyrimidine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The substitution pattern on the quinazolinone ring system dramatically influences its pharmacological profile, making the targeted synthesis of specific derivatives a key focus in drug discovery. This guide will specifically delve into the history and synthesis of the N1-methylated derivative, 1-methyl-4(1H)-quinazolinone.

Early Discoveries and Foundational Syntheses of the Quinazolinone Core

The history of quinazolinone synthesis dates back to the 19th century. One of the earliest reports is the Griess synthesis , which involved the reaction of anthranilic acid and cyanogen.[2][5] However, the most versatile and enduring method for the preparation of 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis . This classical reaction involves the condensation of anthranilic acid with an amide, typically at elevated temperatures.[2]

The versatility of the Niementowski synthesis allows for the introduction of various substituents on the quinazolinone scaffold, which has been instrumental in the exploration of this chemical space for drug development.[1]

The Emergence of 1-methyl-4(1H)-quinazolinone: A History of N-Alkylation

While the synthesis of the parent 4(3H)-quinazolinone was established early on, the specific history of its N1-methylated analog, 1-methyl-4(1H)-quinazolinone, has evolved over time. The introduction of a methyl group at the N1 position can significantly alter the compound's physical and biological properties.

Early methods for the N-alkylation of heterocyclic compounds often involved the use of alkyl halides, such as methyl iodide, in the presence of a base. While a definitive "first synthesis" paper for 1-methyl-4(1H)-quinazolinone is not readily apparent in early literature, the synthesis of related N-alkylated quinazolinones was explored in the mid-20th century. For instance, a 1968 publication in the Journal of Organic Chemistry described the synthesis of 1-methyl-4-phenyl-2(1H)-quinazolinone, indicating that N-methylation of the quinazolinone ring system was an area of active investigation.[6]

Synthetic Methodologies for 1-methyl-4(1H)-quinazolinone

The synthesis of 1-methyl-4(1H)-quinazolinone can be approached through two primary strategies: direct methylation of the pre-formed 4(3H)-quinazolinone ring or by cyclization of an N-methylated precursor.

Classical Approach: Direct N-Alkylation

A common and straightforward method for the synthesis of 1-methyl-4(1H)-quinazolinone is the direct alkylation of 4(3H)-quinazolinone. This reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate, and a base to deprotonate the nitrogen atom.

Experimental Protocol: N-Methylation of 4(3H)-quinazolinone

-

Dissolution: Dissolve 4(3H)-quinazolinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a slight excess of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Classical N-Alkylation Workflow

Modern Synthetic Approaches

More recent synthetic methods aim for greater efficiency and sustainability. A notable example is the H2O2-mediated synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and dimethyl sulfoxide (DMSO), published in ACS Omega in 2023. In this approach, DMSO serves as the carbon source for the C2 position of the quinazolinone ring.

Experimental Protocol: H2O2-Mediated Synthesis

-

Reactant Mixture: Combine 2-amino-N-methylbenzamide (1 equivalent) and DMSO in a reaction vessel.

-

Oxidant Addition: Add hydrogen peroxide (H2O2) as an effective and sustainable oxidant.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 130-140 °C) for a specified period.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

-

Isolation and Purification: After completion, the product can be isolated by standard work-up procedures and purified by column chromatography.

Modern H2O2-Mediated Synthesis

Characterization of 1-methyl-4(1H)-quinazolinone

The definitive identification of 1-methyl-4(1H)-quinazolinone relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet corresponding to the N-methyl group around 3.5-4.0 ppm. A singlet for the proton at the C2 position. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A peak for the N-methyl carbon around 30-40 ppm. A carbonyl carbon (C4) signal around 160-170 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. C-H stretching bands for the aromatic and methyl groups. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the exact mass of C9H8N2O. |

Biological Activity and Potential Applications

While the broader class of quinazolinones has been extensively studied for its diverse pharmacological activities, specific biological data for 1-methyl-4(1H)-quinazolinone is less prevalent in the literature. Much of the research has focused on more complex derivatives.

However, the N1-methylation can impact several key properties relevant to drug development:

-

Solubility: The methyl group can alter the compound's polarity and, consequently, its solubility in both aqueous and organic media.

-

Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, potentially increasing the compound's half-life in vivo.

-

Receptor Binding: The steric and electronic effects of the methyl group can influence how the molecule interacts with biological targets.

Given the known activities of other quinazolinones as, for example, EGFR inhibitors, it is plausible that 1-methyl-4(1H)-quinazolinone could serve as a scaffold or starting material for the development of novel therapeutic agents. Further biological evaluation of this specific compound is warranted to fully elucidate its pharmacological profile.

Conclusion

1-methyl-4(1H)-quinazolinone represents a specific and important derivative within the broader class of quinazolinone heterocycles. Its synthesis has evolved from classical N-alkylation methods to more modern, sustainable approaches. While its own biological activity is not as extensively documented as that of more complex derivatives, its chemical structure makes it a valuable building block in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this versatile scaffold, highlighting the historical context and key synthetic methodologies that are crucial for its application in drug discovery and development.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

1-Methyl-4(1H)-quinazolinone: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on the potential biological activities of a specific derivative, 1-methyl-4(1H)-quinazolinone. While extensive research has been conducted on the broader class of quinazolinones, this document synthesizes available data on closely related analogs to extrapolate the potential therapeutic applications of this specific molecule. The primary areas of focus include its potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This guide also outlines synthetic strategies, proposes mechanisms of action based on the quinazolinone pharmacophore, and provides detailed experimental protocols for future in vitro and in vivo evaluations.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[3] The inherent structural features of the quinazolinone nucleus make it a versatile scaffold for interacting with various biological targets.[4] Modifications at different positions of the quinazolinone ring have led to the development of compounds with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antihypertensive activities.[3][5] Notably, several quinazolinone-based drugs have received FDA approval and are used in clinical practice, underscoring the therapeutic relevance of this chemical class.[4] This guide will delve into the specific potential of 1-methyl-4(1H)-quinazolinone, a derivative with a methyl group at the N-1 position, a substitution pattern that has shown promise in modulating biological activity in related compounds.[6][7]

Synthesis of 1-Methyl-4(1H)-quinazolinone

The synthesis of 1-methyl-4(1H)-quinazolinone can be achieved through several established synthetic routes for 4(3H)-quinazolinones, with modifications to introduce the N-1 methyl group. A common and efficient method involves the cyclization of N-methyl-anthranilic acid derivatives.

Proposed Synthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-4(1H)-quinazolinone Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Core – A Privileged Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and synthetic accessibility have made it a "privileged structure," capable of interacting with a wide array of biological targets.[3] This guide focuses specifically on the 1-methyl-4(1H)-quinazolinone core, a modification that significantly influences the molecule's physicochemical properties and biological activity. By delving into the synthesis, structure-activity relationships (SAR), and therapeutic potential of these N-methylated analogues, we aim to provide a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics.

The Strategic Importance of N1-Methylation

The introduction of a methyl group at the N1 position of the quinazolinone ring is a deliberate and strategic modification in drug design. This seemingly minor alteration can have profound effects on the molecule's properties:

-

Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[4]

-

Metabolic Stability: N-methylation can protect the amide bond from metabolic degradation, leading to a longer half-life in vivo.[4]

-

Conformational Rigidity: The methyl group can introduce a degree of steric hindrance, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for its biological target.

-

Modulation of Target Interactions: The presence of the methyl group can alter the electronic distribution within the quinazolinone core, influencing hydrogen bonding and other non-covalent interactions with the target protein.

These factors underscore the importance of exploring N1-methylated quinazolinone derivatives as a distinct and promising class of therapeutic agents.

Synthetic Strategies for 1-Methyl-4(1H)-quinazolinone Derivatives

The synthesis of 1-methyl-4(1H)-quinazolinone derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern at other positions of the quinazolinone core.

General Synthetic Workflow

A common and versatile approach involves a multi-step synthesis starting from readily available anthranilic acid derivatives. This method provides a high degree of control over the final structure.

Caption: General synthetic workflow for 1-methyl-4(1H)-quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted-1-methyl-4(1H)-quinazolinones

This protocol outlines a reliable method for the synthesis of 2,3-disubstituted-1-methyl-4(1H)-quinazolinones, a class of compounds with significant biological potential.

Step 1: Synthesis of N-Methylisatoic Anhydride

-

To a solution of N-methylanthranilic acid (1 equivalent) in an appropriate solvent such as anhydrous tetrahydrofuran (THF), add triphosgene (0.4 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude N-methylisatoic anhydride, which can be used in the next step without further purification.

Causality: The use of triphosgene provides a safe and efficient alternative to phosgene gas for the cyclization of N-methylanthranilic acid to the corresponding isatoic anhydride.

Step 2: Synthesis of 2-(Acylamino)-N-methylbenzamide

-

Dissolve N-methylisatoic anhydride (1 equivalent) in a suitable solvent like dioxane.

-

Add the desired amino acid ester hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents).

-

Reflux the mixture for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the 2-(acylamino)-N-methylbenzamide intermediate.

Self-Validation: The formation of the benzamide intermediate can be confirmed by spectroscopic methods such as ¹H NMR, which will show characteristic peaks for the amide protons and the newly introduced acyl group.

Step 3: Cyclization to 1-Methyl-4(1H)-quinazolinone

-

The 2-(acylamino)-N-methylbenzamide intermediate (1 equivalent) is refluxed in acetic anhydride (5-10 volumes) for 2-4 hours.

-

The excess acetic anhydride is removed by distillation under reduced pressure.

-

The residue is then treated with a solution of the desired primary amine (1.2 equivalents) in glacial acetic acid.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-1-methyl-4(1H)-quinazolinone.[5]

Trustworthiness: This multi-step synthesis with isolation and characterization of intermediates ensures the unambiguous structure of the final product. The final product's identity and purity should be confirmed by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Potential and Biological Activities

1-Methyl-4(1H)-quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[6][7] N1-methylated analogues have shown significant promise as potent anticancer agents.

Mechanism of Action: EGFR Kinase Inhibition

A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[9] 1-Methyl-4(1H)-quinazolinone derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways.[9]

Caption: Mechanism of EGFR inhibition by 1-methyl-4(1H)-quinazolinone derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution at C2: The nature of the substituent at the 2-position is crucial for potent anticancer activity. Aromatic or heteroaromatic rings at this position often enhance activity through π-π stacking and hydrophobic interactions within the ATP-binding pocket of EGFR.[8]

-

Substitution at C3: The substituent at the 3-position can modulate the compound's interaction with the solvent-exposed region of the kinase, influencing both potency and selectivity.

-

Substitution on the Benzene Ring (C5-C8): Small, electron-withdrawing groups at the C6 and C7 positions can enhance the binding affinity to EGFR.[8]

Quantitative Data on Anticancer Activity:

| Compound ID | Substituents | Target Cell Line | IC50 (µM) | Reference |

| 4b | 2-(4-chlorophenyl), 3-indole acetamide | - | - | [10] |

| 7c | 2-(4-chlorophenyl), 3-thioacetohydrazide | - | - | [10] |

| 13b | 2-(4-chlorophenyl), 3-ibuprofen | - | - | [10] |

| 43 | 4-methyl derivative | HCT116 | - | [11] |

| 44 | 4-methylpiperazin-1-yl at C4, 7-amino | MOLT-4 | - | [11] |

| Compound 23 | 1,2,3-triazole and 1,3,4-oxadiazole-quinazoline | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [11] |

| Compound 37 | Thiazole and quinazoline | MCF-7, HepG-2, A549 | 2.86 - 14.79 | [11] |

| Compound 50 | - | - | PI3K: 0.072 | [11] |

| Compound 51 | - | MCF-7 | 0.06 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. 1-Methyl-4(1H)-quinazolinone derivatives have shown promising anti-inflammatory properties.

Mechanism of Action: COX-2 Inhibition

One of the primary mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

C2 and C3 Substitutions: The incorporation of moieties known to have anti-inflammatory effects, such as ibuprofen or indole acetic acid, at the C2 or C3 position can lead to potent anti-inflammatory compounds.[10]

-

Aryl Substituents: The presence of substituted aryl groups can enhance the binding to the COX-2 active site. For example, a 4-chlorophenyl group has been shown to be favorable for activity.[12]

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Substituents | In Vivo Model | % Edema Inhibition | Reference |

| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo | Carrageenan-induced paw edema | 32.5 | [12] |

| Compound 40 | 2-(5'-pyridin-4-yl-[1][11][13]-oxadiazol-2-yl-sulfanylmethyl)-3-(substituted-arylidene-amino) | Carrageenan-induced paw edema | 16.3 - 36.3 | [14] |

| Compound with 4-nitrostyryl | 4-nitrostyryl-substituted | Carrageenan-induced paw edema | 62.2 - 80.7 | [7] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. 1-Methyl-4(1H)-quinazolinone derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1]

Mechanism of Action: DNA Gyrase Inhibition

One proposed mechanism of antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[15] By targeting this enzyme, quinazolinone derivatives can disrupt critical cellular processes, leading to bacterial cell death.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

C2 and C3 Substitutions: The introduction of heterocyclic moieties at the C2 and C3 positions can significantly enhance antimicrobial activity.

-

Halogenation: The presence of halogen atoms, such as bromine or iodine, on the benzene ring of the quinazolinone core can improve antibacterial potency.[16]

Quantitative Data on Antimicrobial Activity (MIC values in µg/mL):

| Compound ID | S. aureus | B. subtilis | E. coli | S. typhimurium | C. albicans | M. phaseolina | Reference |

| 4a | 4 | 4 | - | 8 | 2 | 8 | [15] |

| 5a | - | - | - | - | - | - | [15] |

| Compound 27 | ≤0.5 | - | - | - | - | - | [17] |

| Pyrazolo analogue 5b | 1.95 | - | - | - | - | - |

Future Perspectives and Conclusion

The 1-methyl-4(1H)-quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The strategic placement of a methyl group at the N1 position offers a powerful tool for fine-tuning the pharmacological properties of this versatile heterocyclic system. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, highlight the immense potential of these compounds.

Future research in this area should focus on:

-

Lead Optimization: Further exploration of the structure-activity relationships to design more potent and selective inhibitors for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising lead compounds to assess their therapeutic potential and safety.

-

Combinatorial Approaches: Investigating the synergistic effects of 1-methyl-4(1H)-quinazolinone derivatives in combination with existing therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Natural Occurrence of 1-Methyl-4(1H)-quinazolinone Scaffolds: A Technical Guide for Researchers

Abstract

The 1-methyl-4(1H)-quinazolinone scaffold is a core structural motif found in a select number of naturally occurring alkaloids, most notably in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, isolation, and characterization of compounds featuring this specific heterocyclic system. We will delve into the scientific literature to present a comprehensive overview for researchers, scientists, and drug development professionals interested in this unique class of natural products. The guide will prominently feature the alkaloid arborine, a well-characterized example of a naturally occurring 1-methyl-4(1H)-quinazolinone derivative, as a case study to illustrate the key aspects of this topic.

Introduction: The Significance of the Quinazolinone Nucleus in Nature

Quinazolinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in nature.[1][2][3] These scaffolds are found in a diverse array of natural products isolated from plants, microorganisms, and marine life.[2][4] The inherent biological activity of the quinazolinone nucleus has made it a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][5]

While the broader 4(3H)-quinazolinone scaffold is a common feature in many natural alkaloids, the specific 1-methyl-4(1H)-quinazolinone core is less frequently encountered, making its natural occurrences particularly noteworthy. This guide will focus on the known natural products that possess this N-methylated quinazolinone structure, providing a detailed examination of their origins and biochemical synthesis.

The Botanical Realm: Glycosmis arborea as a Primary Source

The most well-documented natural source of the 1-methyl-4(1H)-quinazolinone scaffold is the plant genus Glycosmis, belonging to the Rutaceae family. Specifically, the species Glycosmis arborea and Glycosmis pentaphylla have been identified as producers of the quinazolinone alkaloid, arborine.[6][7][8]

Arborine: A Prototypical 1-Methyl-4(1H)-quinazolinone Alkaloid

Arborine, with the chemical structure 2-benzyl-1-methylquinazolin-4-one, stands as the principal example of a naturally occurring compound with the 1-methyl-4(1H)-quinazolinone core.[6][9] Its discovery and structural elucidation have been pivotal in understanding the natural product chemistry of this scaffold.

-

Structure: The structure of arborine features a methyl group at the N-1 position and a benzyl group at the C-2 position of the quinazolin-4-one ring system.

Caption: Chemical structure of Arborine.

Isolation of Arborine from Glycosmis pentaphylla

The isolation of arborine from its natural source is a critical process for its study and potential applications. The following protocol is a representative method for the extraction and purification of arborine from the leaves of Glycosmis pentaphylla.[7][9][10]

Experimental Protocol: Isolation of Arborine

-

Plant Material and Extraction:

-

Air-dried and powdered leaves of Glycosmis pentaphylla (e.g., 3 kg) are sequentially extracted with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, acetone, and methanol, using a Soxhlet apparatus.[10]

-

The extraction is continued until the solvent running through the apparatus is colorless.[10]

-

The resulting extracts are filtered and concentrated under vacuum.[10]

-

-

Fractionation and Bioassay-Guided Isolation (Optional):

-

Column Chromatography:

-

Purification and Crystallization:

-

The arborine-containing fractions are further purified by re-crystallization from a suitable solvent system, such as an ethyl acetate-methanol mixture, to yield pure arborine as crystalline solid.[7]

-

Biosynthesis of the 1-Methyl-4(1H)-quinazolinone Scaffold

The biosynthesis of arborine in Glycosmis arborea provides a fascinating insight into the enzymatic construction of the 1-methyl-4(1H)-quinazolinone ring system. Studies have shown that the biosynthetic pathway utilizes precursors from primary metabolism, specifically from the shikimate pathway.[11]

Precursors of Arborine

Tracer studies have demonstrated that arborine is derived from:

-

Anthranilic acid: This aromatic amine, a product of the shikimate pathway, provides the benzene ring and the N-1 and C-9 atoms of the quinazolinone core.[11]

-

Phenylalanine: Another amino acid derived from the shikimate pathway, phenylalanine serves as the precursor for the C-2 and the attached benzyl group.[11]

Proposed Biosynthetic Pathway

The biosynthesis of arborine is proposed to proceed through the following key steps:[11]

-

Formation of Phenylacetic Acid: Phenylalanine is first converted to phenylacetic acid.

-

N-Methylation of Anthranilic Acid: Anthranilic acid is methylated at the nitrogen atom to form N-methylanthranilic acid. The methyl group is likely donated by S-adenosyl methionine (SAM), a common methyl donor in biological systems.

-

Amide Bond Formation: N-methylanthranilic acid and phenylacetic acid are condensed to form N-methyl-N-(phenylacetyl)anthranilic acid.

-

Cyclization and Dehydration: The final step involves the cyclization of N-methyl-N-(phenylacetyl)anthranilic acid to form the quinazolinone ring of arborine, with the elimination of a water molecule.

Caption: Proposed biosynthetic pathway of Arborine.

Characterization of the 1-Methyl-4(1H)-quinazolinone Scaffold

The structural elucidation of naturally occurring 1-methyl-4(1H)-quinazolinones relies on a combination of spectroscopic techniques.

Spectroscopic Data for Arborine

The following table summarizes the characteristic NMR spectral data for arborine, which are instrumental in its identification.[6]

| Proton/Carbon | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| N-CH₃ | 3.63 (s) | 34.8 |

| Benzylic CH₂ | 4.29 (s) | 43.4 |

| Aromatic H (quinazoline) | 7.46 (t), 7.71 (d), 8.37 (d) | 114.4 - 141.4 (aromatic carbons) |

| Aromatic H (benzyl) | 7.28 - 7.36 (m) | 114.4 - 141.4 (aromatic carbons) |

| C=O (amide) | - | 169.0 |

| C=N (imine) | - | 162.2 |

s = singlet, d = doublet, t = triplet, m = multiplet

Mass spectrometry is also crucial for confirming the molecular weight of arborine (C₁₆H₁₄N₂O), which is 250.29 g/mol .[6][9]

Biological Activities of Naturally Occurring 1-Methyl-4(1H)-quinazolinones

Arborine has been investigated for its biological activities, demonstrating the potential of this natural product scaffold in drug discovery.

-

Antimicrobial Activity: Arborine has shown antimicrobial activity against various microbes. The minimum inhibitory concentration (MIC) has been reported to be in the range of 500 to 2000 µg/ml.[12]

-

Larval Growth Inhibitory Activity: Arborine has been found to inhibit the growth of Drosophila melanogaster larvae, suggesting its potential as an insecticidal agent.[7]

Broader Context and Future Perspectives

While Glycosmis species are the most prominent sources of the 1-methyl-4(1H)-quinazolinone scaffold, the broader quinazolinone family is well-represented in other natural sources, particularly in fungi and marine organisms.[4][13] Endophytic and marine-derived fungi, such as Aspergillus and Penicillium species, produce a vast array of complex quinazolinone alkaloids with diverse biological activities.[4] Although simple 1-methylated derivatives have not been widely reported from these sources, the biosynthetic machinery for quinazolinone formation is clearly present and diverse.

Future research in this area could focus on:

-

Screening a wider range of plant species, as well as fungal and marine organisms, for the presence of novel 1-methyl-4(1H)-quinazolinone derivatives.

-

Elucidating the specific enzymes, particularly the N-methyltransferases, involved in the biosynthesis of these compounds.

-

Synthesizing and evaluating analogues of arborine and other naturally occurring 1-methyl-4(1H)-quinazolinones to explore their structure-activity relationships and therapeutic potential.

Conclusion

The 1-methyl-4(1H)-quinazolinone scaffold, exemplified by the natural product arborine from Glycosmis species, represents a unique and biologically relevant class of alkaloids. This guide has provided a comprehensive overview of its natural occurrence, with a detailed look at the isolation, characterization, and biosynthesis of arborine. The established biological activities of arborine highlight the potential of this scaffold for further investigation in the fields of medicinal chemistry and drug discovery. As our ability to explore the chemical diversity of the natural world expands, it is likely that more examples of this intriguing heterocyclic system will be discovered, opening new avenues for scientific exploration.

References

- 1. Identification of a naturally occurring quinazolin-4(3H)-one firefly luciferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]

- 10. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biosynthesis of arborine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Isolation, characterization and cytotoxic activity of arborinine from glycosmis pentaphylla (Retz.) DC. on human mammary gland adenocarcinoma (MCF7) cell line - IIUM Repository (IRep) [irep.iium.edu.my]

- 13. Quinazolin-4-one derivatives from Streptomyces isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Compound: A Risk-Based Perspective

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4(1H)-quinazolinone

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-methyl-4(1H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present this information not merely as a list of rules, but as a self-validating system of protocols grounded in the specific chemical and toxicological properties of the material.

1-Methyl-4(1H)-quinazolinone (CAS No. 3476-68-4) belongs to the quinazolinone class of compounds.[1] This family of molecules is noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] This inherent bioactivity is the foundational reason for adopting a cautious and well-documented handling approach. While invaluable in drug discovery, the same mechanisms that make these compounds therapeutically interesting can pose risks to the researcher upon unintended exposure.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Solid Powder | [5] |

| Melting Point | 231-233 °C | [5] |

| Boiling Point | 296.8 °C at 760 mmHg | [1] |

| Flash Point | 133.3 °C | [1] |

The compound is a solid at room temperature, which mitigates the risk of vapor inhalation but introduces the hazard of airborne dust, especially during transfer and weighing operations.

Hazard Identification and GHS Classification

1-Methyl-4(1H)-quinazolinone is classified with the following hazard statements, which form the basis of our safety protocols:

-

H315: Causes skin irritation. [6]

-

H319: Causes serious eye irritation. [6]

-

H335: May cause respiratory irritation. [6]

Some sources also classify the broader quinazolinone category as harmful if swallowed (H302).[7][8] The signal word associated with this compound is "Warning" .[6]

Toxicological Insights: The primary routes of exposure are inhalation of dust, eye contact, skin contact, and ingestion.[6] Acute toxicity data indicates an LD50 (intraperitoneal, rat) of 200 mg/kg, highlighting significant toxicity, although specific details beyond the lethal dose are not extensively reported.[1] The irritant properties are the most immediate concern in a laboratory setting. Skin contact can lead to inflammation, itching, redness, and pain, while eye contact may result in severe damage.[6] Inhalation of dust can irritate the lungs and respiratory system.[6]

It is crucial to note that no components of this product are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[9]

The Self-Validating Protocol: Engineering and Personal Protection